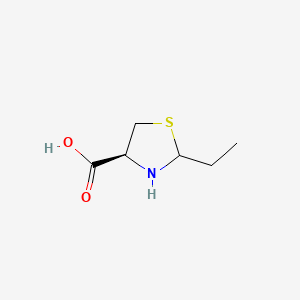

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZVGLFPGDKTDK-CNZKWPKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1N[C@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369302 | |

| Record name | SBB017044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-92-8 | |

| Record name | (4S)-2-Ethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205985-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB017044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation and Cyclization Approach

The primary synthetic method for (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid involves the condensation of ethyl glycinate hydrochloride with 1,3-thiazolidinedione or related aldehydes under basic conditions. The reaction typically proceeds as follows:

- Reactants: Ethyl glycinate hydrochloride and 1,3-thiazolidinedione (or aldehyde derivatives)

- Base: Triethylamine or similar organic bases to neutralize hydrochloride and promote nucleophilic attack

- Solvent: Ethanol is commonly used due to its polarity and ability to dissolve both reactants

- Temperature: Room temperature (approximately 20–25°C) to moderate heating (up to 85°C in some protocols)

- Reaction Time: Several hours to overnight, depending on scale and conditions

This condensation leads to a spontaneous cyclization forming the thiazolidine ring with the carboxylic acid functionality at the 4-position. The stereochemistry at the 4-position is controlled by the chiral center of the starting amino acid derivative, often yielding the (4S) configuration predominantly.

N-Acylation and Derivative Formation

Further functionalization, such as N-acetylation, can be performed on the thiazolidine ring to obtain derivatives. This is typically done using acetic anhydride in the presence of pyridine or triethylamine as a base, often in dichloromethane or ethanol as solvent. Reaction conditions vary:

- Temperature: 25°C to 100°C depending on desired selectivity

- Mechanism: Involves ring-opening and reclosure via Schiff-base intermediates, which can lead to epimerization at C2 or C4 centers

- Outcome: Selective inversion or retention of stereochemistry depending on conditions and substrate

Reaction Mechanism and Stereochemical Control

The formation of the thiazolidine ring involves nucleophilic attack of the amino group on the aldehyde or ketone carbonyl, followed by intramolecular cyclization with the thiol group. The stereochemistry at C4 is influenced by the chiral amino acid precursor, typically L-cysteine derivatives, which impart the (4S) configuration.

Epimerization can occur under certain conditions, especially during N-acylation or under basic hydrolysis, leading to mixtures of diastereomers. Careful control of reaction conditions and use of chiral auxiliaries or catalysts can minimize undesired isomer formation.

Analytical Characterization During Preparation

- Nuclear Magnetic Resonance (¹H NMR): Used to confirm ring formation, stereochemistry, and substitution patterns. Characteristic signals for thiazolidine ring protons appear between δ 4.2–5.1 ppm.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC are employed to separate and quantify stereoisomers.

- X-ray Crystallography: Used for definitive stereochemical assignment and to study conformational details of the thiazolidine ring.

Summary Table of Preparation Methods

| Step | Reactants/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Ethyl glycinate hydrochloride + 1,3-thiazolidinedione + triethylamine | Condensation and cyclization in ethanol at room temp | Yields this compound |

| 2 | Acetic anhydride + pyridine or triethylamine | N-acetylation at 25–100°C | May cause epimerization; ring-opening intermediates involved |

| 3 | Purification by silica gel chromatography or crystallization | Isolation of pure stereoisomer | Use gradient elution (hexane/ethyl acetate) for best separation |

| 4 | Analytical characterization (NMR, MS, HPLC) | Confirm structure and stereochemistry | Chiral HPLC critical for stereoisomer ratio determination |

Research Findings and Optimization Notes

- The condensation reaction is highly efficient at room temperature, but reaction time and base equivalents can be optimized to improve yield and stereoselectivity.

- N-acetylation conditions strongly influence stereochemical outcomes; lower temperatures favor retention of configuration, while higher temperatures may induce epimerization.

- Hydrolysis under alkaline conditions can lead to isomerization at C4, which should be considered during purification and storage.

- Use of chiral starting materials and controlled reaction environments minimizes diastereomer formation.

- Analytical methods such as chiral HPLC and X-ray crystallography are essential for confirming the stereochemical purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and substituted thiazolidine compounds.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit potent anticancer properties. For instance, a series of thiazolidine derivatives were tested against various cancer cell lines, including melanoma and prostate cancer. The findings indicated strong antiproliferative effects, with growth inhibition values ranging from 0.12 μM to 10.9 μM across different cell types . These compounds are being explored for their potential as novel chemotherapeutic agents.

Antimicrobial Properties

Thiazolidine derivatives have shown significant antibacterial and antifungal activities. Studies indicate that these compounds can inhibit bacterial enzymes and demonstrate antiproliferative effects against human cancer cell lines . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Certain thiazolidine derivatives have been investigated for their anti-inflammatory properties. They have been found to reduce inflammation markers in various biological models, suggesting potential therapeutic applications in inflammatory diseases .

Developmental Toxicity

Recent studies have focused on the effects of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid on zebrafish embryos. Research indicates that exposure to this compound leads to developmental abnormalities such as pericardial edema and tail malformations . These findings highlight the importance of evaluating the safety profile of thiazolidine derivatives in developmental biology.

Hepatotoxicity

Investigations into the hepatotoxic effects of thiazolidines have revealed that certain derivatives can cause damage to liver cells in aquatic models. This emphasizes the need for thorough toxicological assessments when developing drugs based on thiazolidine structures .

Enzymatic Studies

Thiazolidine-4-carboxylic acid derivatives are utilized in biochemical research to study enzymatic reactions and cellular metabolism. Their ability to mimic natural substrates makes them valuable tools in understanding metabolic pathways and enzyme kinetics .

Prodrug Development

Research has suggested that specific thiazolidine derivatives can serve as prodrugs, providing stable release profiles of active compounds in biological systems. This application is particularly relevant for enhancing the bioavailability of therapeutic agents .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Thiazolidine-4-carboxylic acid derivatives are a versatile class of molecules with diverse biological activities. Their properties are influenced by substituents at position 2, stereochemistry, and functional group modifications. Below is a systematic comparison of (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid with key analogs:

Substituent-Driven Structural and Functional Variations

Table 1: Aliphatic Substituents at Position 2

Analysis :

- Ethyl vs.

Table 2: Aromatic Substituents at Position 2

Analysis :

- Ethyl vs. Aromatic Groups : Aromatic substituents (e.g., phenyl, nitrophenyl) introduce π-π stacking capabilities and electronic effects. The nitro group in 2-(4-nitrophenyl)- derivatives enhances antibacterial potency due to electron-withdrawing effects, which may stabilize interactions with bacterial targets .

- Ethyl vs. Nitrophenyl : The ethyl group lacks electron-withdrawing capacity, suggesting lower antimicrobial efficacy compared to nitro-substituted analogs.

Table 3: Functionalized Aromatic Substituents

Analysis :

- Hydroxy and Methoxy Groups: The 3-hydroxyphenyl substituent enables hydrogen bonding, improving solubility and target engagement.

- Ethyl vs. Functionalized Aromatic Groups : The ethyl group’s lack of polar functional groups limits hydrogen-bonding interactions, reducing solubility compared to hydroxy-substituted analogs.

Table 4: Heterocyclic and Complex Substituents

Analysis :

- Chlorobenzoyl and Pyridinyl Groups : The 4-chlorobenzoyl group introduces halogen bonding, enhancing target affinity. Pyridinyl substituents contribute to structural rigidity and unique crystal packing .

- Ethyl vs. Complex Groups : The ethyl group’s simplicity may limit target specificity compared to halogenated or heteroaromatic analogs.

Activité Biologique

(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent scientific findings.

Chemical Structure and Properties

This compound is a cyclic secondary amino acid derivative characterized by a thiazolidine ring structure. Its molecular formula is , and it has a molecular weight of approximately 175.25 g/mol. The compound's unique structure contributes to its biological activity, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. For instance, it exhibits inhibitory activity against neuraminidase (NA) of the influenza A virus, with some derivatives displaying moderate potency (IC50 values around 0.14 μM) compared to traditional antiviral agents like oseltamivir .

- Antimicrobial Properties : Research indicates that thiazolidine derivatives possess significant antimicrobial and antifungal activities. A study demonstrated that various thiazolidine derivatives exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral | Inhibition of neuraminidase |

| Ethyl thiazolidine-4-carboxylate | Antiviral | Similar mechanism as above |

| Thiazolidinedione derivatives | Antidiabetic | Modulation of insulin sensitivity |

| Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride | Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

- Antiviral Activity : A study on a series of thiazolidine derivatives found that compounds derived from this compound showed promising antiviral activity against influenza A virus neuraminidase. The most potent derivative demonstrated an IC50 value significantly lower than many existing antiviral drugs .

- Antimicrobial Efficacy : In another investigation, various thiazolidine derivatives were synthesized and tested for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited substantial antibacterial activity with inhibition zones ranging from 10–14 mm .

- Toxicological Studies : Research assessing the toxic effects of thiazolidine derivatives on aquatic organisms revealed cellular damage in zebrafish testicular tissues at varying concentrations. This study highlighted the need for further exploration into the safety profile of these compounds in biological systems .

Q & A

Q. What are the standard synthetic routes for preparing (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves coupling Boc-protected thiazolidine-4-carboxylic acid derivatives with amines or alcohols using carbodiimide reagents (e.g., EDCI) and HOBt in dichloromethane. After deprotection with TFA, purification is achieved via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides are synthesized in two steps with yields ranging from 35% to 76% .

Q. How are thiazolidine-4-carboxylic acid derivatives characterized structurally?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are primary tools. ¹H NMR confirms stereochemistry and substitution patterns, while MS validates molecular weights. For instance, (2RS,4R)-2-phenyl derivatives show characteristic signals for aromatic protons (δ 7.2–7.4 ppm) and thiazolidine ring protons (δ 4.2–5.1 ppm) .

Q. What precautions are necessary for handling thiazolidine derivatives in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. Ensure proper ventilation, especially in closed systems. Store derivatives in sealed containers under dry conditions. Safety data sheets for structurally similar compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) recommend emergency measures like flushing eyes with water for 15 minutes and avoiding environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in thiazolidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid crystallizes in the orthorhombic space group , with unit cell parameters Å, Å, Å. Hydrogen bonding (O–H⋯N) and weak C–H⋯π interactions stabilize the crystal lattice, confirming the (2S,4S) configuration .

Q. What strategies mitigate diastereomer formation during thiazolidine synthesis?

- Methodological Answer : Use chiral auxiliaries or enantioselective catalysts to control stereochemistry. In cases where diastereomers form (e.g., cis/trans isomers in 2-aryl derivatives), optimize column chromatography conditions (e.g., polar solvents, slower gradients) or employ recrystallization. Evidence from similar compounds shows that Boc deprotection with TFA in CH₂Cl₂ minimizes racemization .

Q. How do conformational changes in thiazolidine rings affect biological activity?

- Methodological Answer : Conformational analysis via DFT calculations or crystallography reveals that the thiazolidine ring’s puckering (envelope vs. twist) influences hydrogen-bonding capacity. For example, the (4S) configuration in (2S,4S)-derivatives enables stronger O–H⋯N interactions, potentially enhancing binding to biological targets like enzymes or receptors .

Q. How can analytical discrepancies in quantifying thiazolidine-bound aldehydes be addressed?

- Methodological Answer : Bound aldehydes (e.g., 2-(isobutyl)-1,3-thiazolidine-4-carboxylic acid) may convert to free aldehydes during distillation. Use mild extraction techniques (e.g., solid-phase microextraction) or stabilize derivatives with chelating agents. Validate methods via spike-recovery experiments to distinguish between bound and free forms .

Q. What role do SHELX programs play in refining thiazolidine crystal structures?

- Methodological Answer : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. For instance, in (2S,4S)-derivatives, SHELXL2013 was used to model anisotropic displacement parameters and assign absolute configurations via Flack x parameters. Hydrogen atoms were refined using a riding model, with .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.